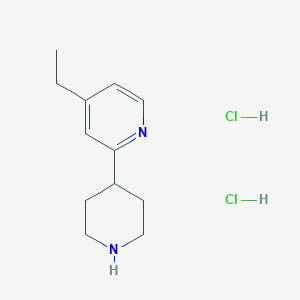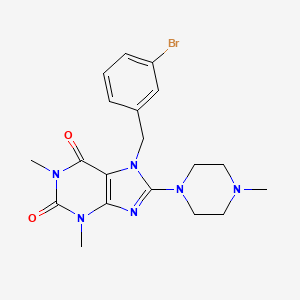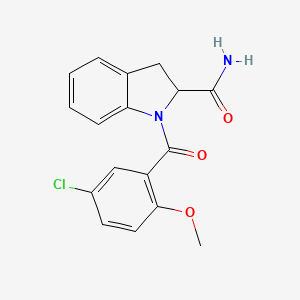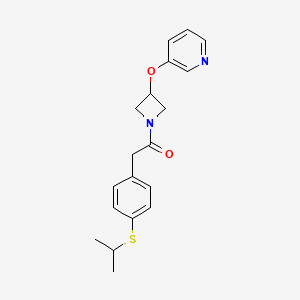
3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
Research has focused on the synthesis and chemical modification of quinazoline-2,4-dione derivatives and their potential applications in various fields. Studies have shown innovative methods for synthesizing quinazoline derivatives, demonstrating the versatility of these compounds in chemical reactions. For example, Ukrainets et al. (2011) explored the alkylation and subsequent bromination of quinazoline derivatives, revealing insights into their chemical behavior and potential for further modifications (Ukrainets, Mospanova, Turov, & Parshykov, 2011). Similarly, studies on quinones and quinazolinediones have contributed to understanding their reactivity and potential for creating novel compounds with specific properties (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
Potential Applications in Medicine
Several studies have investigated the potential applications of quinazoline derivatives in medicine, particularly their antiviral and herbicidal activities. Piotrowska et al. (2016) evaluated isoxazolidine phosphonates derived from quinazoline-2,4-diones for their antiviral activity against a range of DNA and RNA viruses, highlighting their potential as antiviral agents (Piotrowska, Andrei, Schols, Snoeck, & Łysakowska, 2016). Another study focused on the synthesis and evaluation of triketone-containing quinazoline-2,4-diones as herbicides, indicating their effectiveness against broadleaf and monocotyledonous weeds and suggesting their potential in agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, & Yang, 2014).
Spectroscopic and Structural Analysis
Research also encompasses the spectroscopic and structural analysis of quinazoline derivatives to understand their properties better and facilitate their application in various fields. For instance, Sebastian et al. (2015) conducted vibrational spectroscopic studies on a quinazoline derivative, providing insights into its molecular structure and potential chemotherapeutic applications (Sebastian, Al-Tamimi, El‐Brollosy, El-Emam, Panicker, & Van Alsenoy, 2015).
Propiedades
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-13-25-21(27)15-9-5-7-11-17(15)26(22(25)28)14-19-23-20(24-30-19)16-10-6-8-12-18(16)29-4-2/h3,5-12H,1,4,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJYNNASQIJXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)




![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)
![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)



